

A Comprehensive Technical Guide to 4-Methylumbelliferyl- α -D-galactopyranoside (C₁₆H₁₈O₈)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylumbelliferyl-alpha-D-galactopyranoside

Cat. No.: B014246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methylumbelliferyl- α -D-galactopyranoside (4-MUG), a widely used fluorogenic substrate for the detection and quantification of α -galactosidase activity. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in enzyme assays, and presents relevant kinetic data.

Core Properties and Specifications

4-Methylumbelliferyl- α -D-galactopyranoside is a synthetic compound that, upon enzymatic cleavage by α -galactosidase, yields D-galactose and the highly fluorescent product 4-methylumbelliferone (4-MU).^{[1][2]} This property makes it an invaluable tool in various research and diagnostic applications, particularly in the study of lysosomal storage disorders such as Fabry disease, which is characterized by a deficiency in α -galactosidase A activity.^{[3][4][5][6]}

Chemical and Physical Data

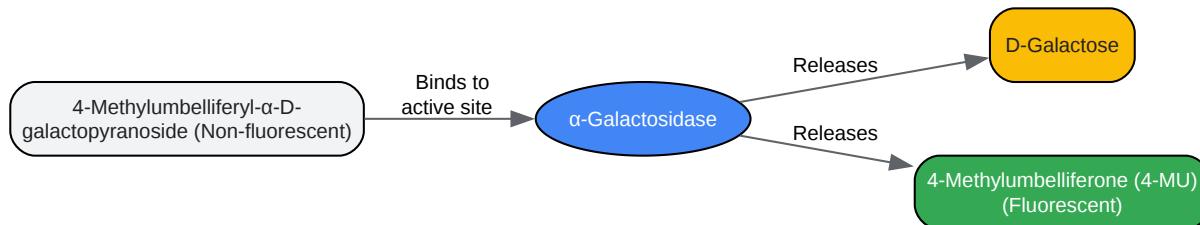
A summary of the key quantitative data for 4-Methylumbelliferyl- α -D-galactopyranoside is presented in the table below for easy reference and comparison.

Property	Value	References
Chemical Formula	$C_{16}H_{18}O_8$	[3]
Molecular Weight	338.31 g/mol	[1] [4] [7]
CAS Number	38597-12-5	[3] [4] [7]
Appearance	White to off-white crystalline solid/powder	
Purity	≥98% (TLC or HPLC)	[3] [4]
Melting Point	209-212°C	
Storage Temperature	-20°C	[4] [8]
UV Absorption (λ_{max})	213, 316 nm	[3]

Solubility

The solubility of 4-MUG in various solvents is a critical factor for its use in experimental settings. It is generally recommended to prepare fresh solutions for assays.

Solvent	Solubility	References
Water	50 mg/mL (with heating)	[4] [9]
Dimethylformamide (DMF)	5 mg/mL to 50 mg/mL	[3] [7] [8]
Dimethyl sulfoxide (DMSO)	1 mg/mL	[3] [7]


Spectral Properties of the Fluorescent Product (4-Methylumbellifерone)

The enzymatic hydrolysis of 4-MUG by α -galactosidase releases 4-methylumbellifерone (4-MU), a fluorescent compound. The excitation and emission maxima of 4-MU are pH-dependent.

pH	Excitation Maximum (λ_{ex})	Emission Maximum (λ_{em})	References
4.6	330 nm	445-454 nm	[3][6]
7.4	370 nm	445-454 nm	[3][6]
10.4	385 nm	445-454 nm	[3][6]
General (in assay buffer)	~360-365 nm	~440-449 nm	[1][8]

Enzymatic Reaction and Signaling Pathway

The core application of 4-MUG revolves around its specific hydrolysis by α -galactosidase. This enzymatic reaction is the basis for fluorometric assays designed to measure the activity of this enzyme.

[Click to download full resolution via product page](#)

Enzymatic hydrolysis of 4-MUG by α -galactosidase.

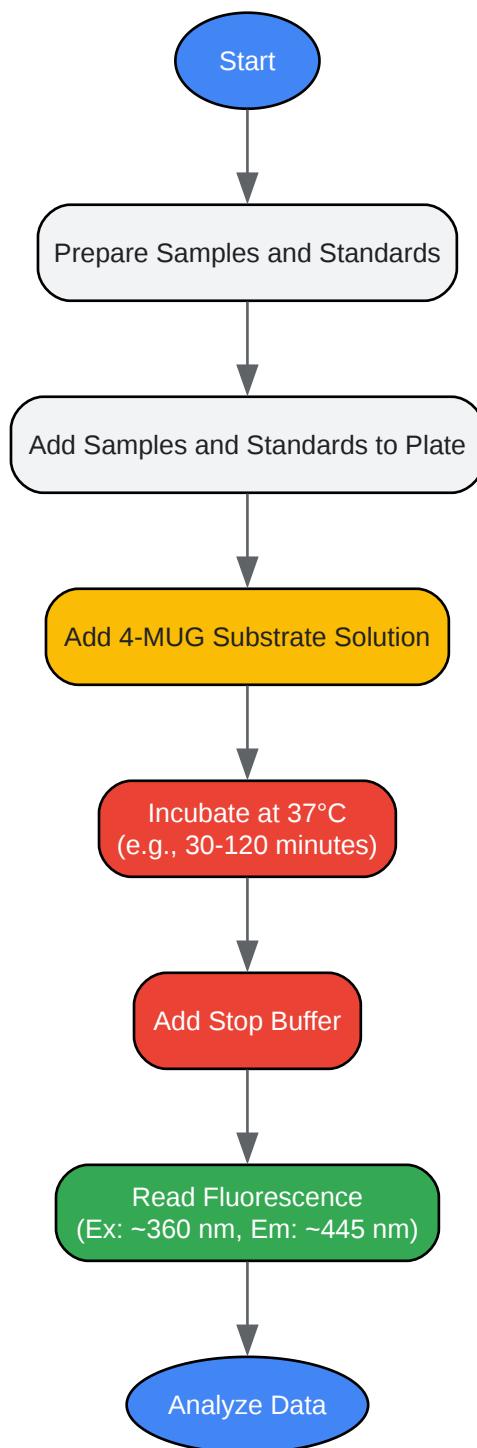
Experimental Protocols

The following sections provide detailed methodologies for a typical fluorometric α -galactosidase assay using 4-MUG. These protocols are based on commercially available assay kits and can be adapted for specific research needs.

Reagent Preparation

- α -Galactosidase Assay Buffer: Typically a citrate-phosphate buffer at a pH optimal for the specific α -galactosidase being studied (e.g., pH 4.6 for lysosomal α -galactosidase A). Bring

to 37°C before use.


- 4-MUG Substrate Stock Solution: Prepare a stock solution of 4-MUG in DMF or water. For example, a 10 mM stock solution can be prepared by dissolving 3.38 mg of 4-MUG in 1 mL of DMF. Protect from light and store at -20°C.
- 4-Methylumbellifерone (4-MU) Standard Stock Solution: Prepare a stock solution of 4-MU in the assay buffer (e.g., 1 mM). This will be used to generate a standard curve. Protect from light and store at -20°C.
- Stop Buffer: A high pH buffer, such as 0.1 M glycine-carbonate buffer (pH 10.4), is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

Sample Preparation

- Cell Lysates: Homogenize pelleted cells (e.g., $\sim 5 \times 10^5$ cells) in 100 μ L of ice-cold α -galactosidase assay buffer. Centrifuge at 12,000 $\times g$ for 10 minutes at 4°C and collect the supernatant. The supernatant can be diluted as needed with the assay buffer.
- Tissue Homogenates: Homogenize tissue (e.g., 10 mg) in 100 μ L of ice-cold α -galactosidase assay buffer. Centrifuge at 12,000 $\times g$ for 10 minutes at 4°C and collect the supernatant. Further dilution may be necessary.
- Biological Fluids (e.g., serum, saliva): These samples can often be used directly or with minimal dilution in the assay buffer.

Assay Procedure

The following workflow outlines the steps for a typical α -galactosidase assay in a 96-well plate format.

[Click to download full resolution via product page](#)

General workflow for a fluorometric α -galactosidase assay.

Detailed Steps:

- Prepare a 4-MU Standard Curve: In a 96-well plate, prepare a series of dilutions of the 4-MU standard stock solution in the assay buffer. A typical range would be from 0 to 200 pmol/well. Adjust the final volume in each well to be the same as the sample wells before the addition of the stop buffer.
- Add Samples: To separate wells of the 96-well plate, add your prepared samples (e.g., 2-10 μ L of diluted cell lysate). Also, include a positive control (purified α -galactosidase) and a reagent background control (assay buffer only). Adjust the volume in each well with the assay buffer to a consistent pre-substrate addition volume (e.g., 40 μ L).
- Initiate the Reaction: Add the 4-MUG substrate working solution to each well containing the samples, positive control, and background control. Do not add the substrate to the standard curve wells. Mix gently.
- Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 to 120 minutes), protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop the Reaction: Add the stop buffer to all wells, including the standard curve wells. Mix thoroughly.
- Measure Fluorescence: Read the fluorescence intensity on a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 445 nm.
- Data Analysis: Subtract the fluorescence of the reagent background control from all sample readings. Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample. Calculate the α -galactosidase activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.

Enzyme Kinetics

The Michaelis-Menten kinetic parameters, K_m and V_{max} , are crucial for understanding the interaction between α -galactosidase and 4-MUG. These parameters can vary depending on the source of the enzyme and the assay conditions.

Enzyme Source	pH	K _m (μM)	V _{max} (pmol/min)	Reference
α-Galactosidase A	5.9	144	5.74	
α-Galactosidase A	4.5	102	2.76	

To determine the kinetic parameters experimentally, the assay is performed with varying concentrations of the 4-MUG substrate. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Applications in Research and Drug Development

- Enzyme Characterization: 4-MUG is a standard substrate for characterizing the activity and kinetics of purified or recombinant α-galactosidases.
- Disease Diagnosis: Assays using 4-MUG are employed in the diagnosis of Fabry disease by measuring α-galactosidase A activity in patient samples.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- High-Throughput Screening: The fluorometric nature of the assay makes it suitable for high-throughput screening of potential inhibitors or activators of α-galactosidase, which is relevant for drug discovery efforts.
- Pharmaceutical Research: This compound is valuable in studies related to carbohydrate metabolism and its role in various physiological and pathological processes.

Conclusion

4-Methylumbelliferyl-α-D-galactopyranoside is a robust and sensitive tool for the study of α-galactosidase. Its well-defined chemical properties, coupled with straightforward and adaptable assay protocols, make it an essential reagent for researchers and drug development professionals in a variety of fields. The quantitative data and detailed methodologies provided in this guide are intended to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Methylumbelliferyl- α -D-Galactopyranoside | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Glycosynth - 4-Methylumbelliferyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 5. 4-Methylumbelliferyl alpha-D-galactopyranoside | AAT Bioquest [aatbio.com]
- 6. Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Enzymatic properties and clinical associations of serum alpha-galactosidase A in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Methylumbelliferyl- α -D-galactopyranoside (C₁₆H₁₈O₈)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014246#4-methylumbelliferyl-alpha-d-galactopyranoside-chemical-formula-c16h18o8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com